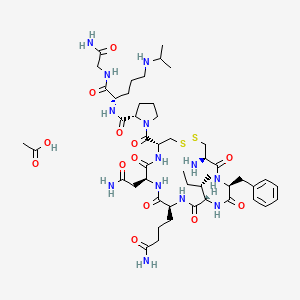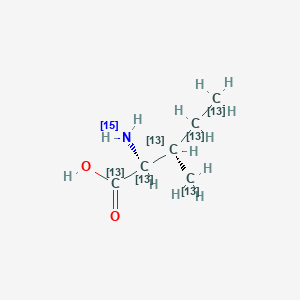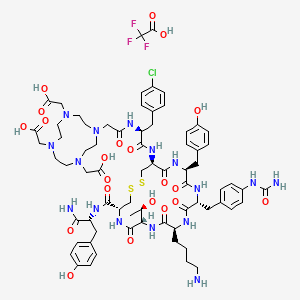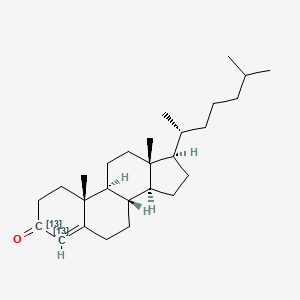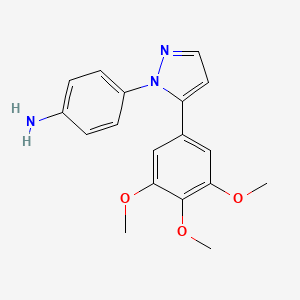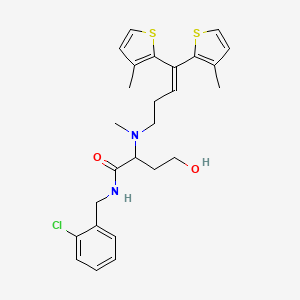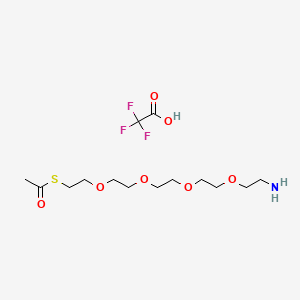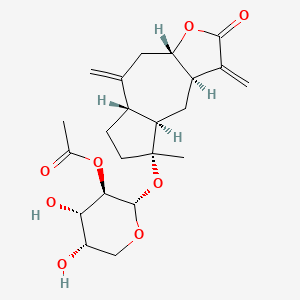
2-Desoxypleniradin-L-|A-arabinopyranoside, 2-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Desoxypleniradin-L-|A-arabinopyranoside, 2-acetate is an active compound that can be isolated from the plant Helenium amarum . It belongs to the class of terpenoids, specifically diterpenoids . This compound has garnered interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method of obtaining 2-Desoxypleniradin-L-|A-arabinopyranoside, 2-acetate is through isolation from Helenium amarum . The detailed synthetic routes and reaction conditions for its laboratory synthesis are not widely documented, indicating that isolation from natural sources remains the predominant method.
Industrial Production Methods
Currently, there is no extensive documentation on the industrial production methods of this compound. The compound is primarily used for research purposes, and large-scale industrial production methods have not been established.
Chemical Reactions Analysis
Types of Reactions
2-Desoxypleniradin-L-|A-arabinopyranoside, 2-acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The specific reagents and conditions for these reactions are not extensively documented. general reagents for oxidation might include oxidizing agents like potassium permanganate or chromium trioxide, while reducing agents could include hydrogen gas or sodium borohydride. Substitution reactions might involve nucleophiles or electrophiles depending on the nature of the substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
2-Desoxypleniradin-L-|A-arabinopyranoside, 2-acetate has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of diterpenoids and their chemical properties.
Biology: The compound’s biological activity makes it a subject of interest in studies related to plant biochemistry and natural product chemistry.
Medicine: Research is ongoing to explore its potential therapeutic effects, although specific medical applications are not yet well-documented.
Industry: While industrial applications are limited, the compound’s unique properties make it valuable for research and development in various fields.
Mechanism of Action
The exact mechanism of action of 2-Desoxypleniradin-L-|A-arabinopyranoside, 2-acetate is not fully understood. as a diterpenoid, it is likely to interact with various molecular targets and pathways within biological systems. These interactions could involve binding to specific receptors or enzymes, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Pleniradin: Another diterpenoid with similar structural features.
Guaianolide: A class of compounds that includes several diterpenoids with similar biological activities.
Arabinopyranosides: Compounds that share the arabinopyranoside moiety with 2-Desoxypleniradin-L-|A-arabinopyranoside, 2-acetate.
Uniqueness
This compound is unique due to its specific structure and the presence of the acetate group, which may influence its biological activity and chemical properties. Its isolation from Helenium amarum also adds to its distinctiveness compared to other similar compounds.
Properties
Molecular Formula |
C22H30O8 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S)-2-[[(3aS,5aS,8R,8aR,9aR)-8-methyl-1,5-dimethylidene-2-oxo-3a,4,5a,6,7,8a,9,9a-octahydroazuleno[6,7-b]furan-8-yl]oxy]-4,5-dihydroxyoxan-3-yl] acetate |
InChI |
InChI=1S/C22H30O8/c1-10-7-17-14(11(2)20(26)29-17)8-15-13(10)5-6-22(15,4)30-21-19(28-12(3)23)18(25)16(24)9-27-21/h13-19,21,24-25H,1-2,5-9H2,3-4H3/t13-,14-,15-,16+,17+,18+,19-,21+,22-/m1/s1 |
InChI Key |
JMGNVBRWADJYSA-SPQNKEBTSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@H](CO[C@H]1O[C@@]2(CC[C@H]3[C@H]2C[C@H]4[C@H](CC3=C)OC(=O)C4=C)C)O)O |
Canonical SMILES |
CC(=O)OC1C(C(COC1OC2(CCC3C2CC4C(CC3=C)OC(=O)C4=C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide](/img/structure/B12405757.png)
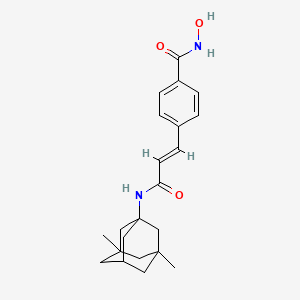
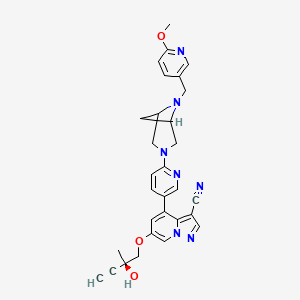
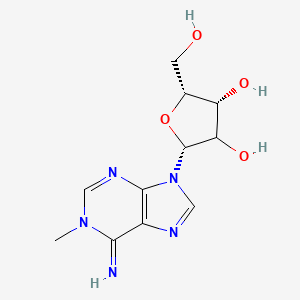
![4-[[2-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12405786.png)
